methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrazole ring substituted with dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate diketone to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3,5-bis(3,4-dichlorophenyl) groups.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Mechanism of Action
The mechanism of action of methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and the pyrazole ring enhances its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(bromomethyl)benzoate: Similar in structure but with bromine atoms instead of chlorine.
Methyl 4-{(3,5-di-tert-butyl-4-oxocyclohexyl)methyl}benzoate: Contains tert-butyl groups instead of dichlorophenyl groups.
Uniqueness
Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of multiple dichlorophenyl groups and the pyrazole ring, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C25H18Cl4N2O2 |
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Molecular Weight |
520.2 g/mol |
IUPAC Name |
methyl 3-[[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C25H18Cl4N2O2/c1-14-23(16-6-8-19(26)21(28)11-16)30-31(24(14)17-7-9-20(27)22(29)12-17)13-15-4-3-5-18(10-15)25(32)33-2/h3-12H,13H2,1-2H3 |
InChI Key |
GHKJGKBJMLMDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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